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molecular formula C11H13ClO2 B8444300 Ethyl 2-(4-chlorophenyl)propionate

Ethyl 2-(4-chlorophenyl)propionate

Cat. No. B8444300
M. Wt: 212.67 g/mol
InChI Key: DUULPQQRENUTLA-UHFFFAOYSA-N
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Patent
US05451607

Procedure details

To a solution of lithium diisopropylamide (LDA) in THF (1 liter), which had been prepared from diisopropylamine (52 g) and a 1.6 M solution of n-butyl lithium in hexane (319 ml), was added dropwise a solution of ethyl 4-chlorophenylacetate (97.3 g) in THF (100 ml) at a temperature of -45° to -40° C. under an atmosphere of nitrogen gas. At the same temperature, the reaction mixture was stirred for 0.5 hours, and methyl iodide (73 g) was added dropwise thereto, followed by allowing the temperature to gradually increase to room temperature. The reaction mixture was poured into ice-water and extracted with ether. The organic layer was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting residue was distilled under reduced pressure to give ethyl 2-(4-chlorophenyl)propionate (yield, 89.4 g), b.p., 108°-114° C. at 1.0 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
97.3 g
Type
reactant
Reaction Step Two
Quantity
319 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N-]C(C)C)(C)C.[Li+].C(NC(C)C)(C)C.C([Li])CCC.[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30])=[CH:24][CH:23]=1.CI>C1COCC1.CCCCCC>[Cl:21][C:22]1[CH:23]=[CH:24][C:25]([CH:28]([CH3:1])[C:29]([O:31][CH2:32][CH3:33])=[O:30])=[CH:26][CH:27]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
52 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
97.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
319 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
73 g
Type
reactant
Smiles
CI
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
At the same temperature, the reaction mixture was stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 89.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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